molecular formula C14H28N2O2 B13982649 tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate

Cat. No.: B13982649
M. Wt: 256.38 g/mol
InChI Key: GRHNETMOLNBQFD-UHFFFAOYSA-N
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Description

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate (CAS 1801693-55-9) is a piperidine derivative with a molecular formula of C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is a solid protected by a tert-butyloxycarbonyl (Boc) group, which is a cornerstone of modern synthetic organic chemistry. The Boc group is critically important for its role in safeguarding the secondary amine functionality during multi-step synthetic sequences, particularly in the construction of complex molecules . The presence of the propyl substituent on the piperidine ring introduces unique steric and electronic properties, making this building block a valuable intermediate for medicinal chemistry and drug discovery research. It is primarily used in the exploration and development of novel pharmacologically active compounds. Researchers utilize this scaffold in designing potential ligands for a variety of biological targets, where the piperidine core is a common structural motif. The compound requires careful handling and storage to maintain its stability and purity. It is recommended to be kept in a dark place under an inert atmosphere at room temperature, consistent with the storage conditions for similar Boc-protected intermediates . This product is designated For Research Use Only and is not intended for direct diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[(4-propylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-5-6-14(7-9-15-10-8-14)11-16-12(17)18-13(2,3)4/h15H,5-11H2,1-4H3,(H,16,17)

InChI Key

GRHNETMOLNBQFD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNCC1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate

General Synthetic Strategy

The synthesis typically involves:

  • Starting from a substituted piperidine or piperidine derivative.
  • Introduction of the tert-butyl carbamate protecting group (Boc group) on the piperidine nitrogen.
  • Functionalization at the 4-position of the piperidine ring, often via alkylation or reductive amination, to introduce the propyl substituent.
  • Purification and characterization of the intermediate and final product.

Detailed Synthetic Route

Starting Materials
  • 4-aminomethylpiperidine or 4-substituted piperidine derivatives.
  • Di-tert-butyl dicarbonate (Boc2O) as the Boc protecting reagent.
  • Alkylating agents or reductive amination reagents for propyl group introduction.
  • Solvents such as ethanol, dimethyl sulfoxide (DMSO), or ethyl acetate.
  • Bases like N,N-diisopropylethylamine (DIPEA) or potassium bisulfate (KHSO4) for pH adjustment.
Representative Procedure

One reported method involves the reaction of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with alkylating agents under mild conditions:

  • The Boc-protected piperidine amine is dissolved in ethanol or DMSO.
  • The alkylating agent (e.g., propyl halide or equivalent) is added along with a base (DIPEA).
  • The reaction mixture is stirred at room temperature or warmed (e.g., 70–90 °C) for several hours (up to 16 hours).
  • The reaction progress is monitored by NMR or UPLC/MS.
  • After completion, the solvent is removed under reduced pressure.
  • The crude product is purified by extraction with ethyl acetate, washing with aqueous acidic and saline solutions, drying over sodium sulfate, and concentration.
  • The product is isolated as a white powder with yields typically ranging from 80% to 90%.

This method is exemplified by the synthesis of similar Boc-protected piperidine derivatives with high purity and yield.

Mechanochemical Synthesis Approach

A sustainable mechanochemical method has been developed for related Boc-protected piperidine derivatives:

  • Reactants (e.g., Boc-protected piperidine amine and alkylating agent) are placed in a PTFE jar with a stainless steel ball.
  • A small amount of ethanol is added as a liquid assistant.
  • The mixture is milled at room temperature for about 70 minutes.
  • The product is extracted and purified as described above.
  • This method achieves yields around 88–90% and offers advantages of solvent reduction and energy efficiency.

Comparative Table of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc protection of piperidine Di-tert-butyl dicarbonate, DIPEA Ethanol/DMSO RT to 90 °C 16 hours 80–90 Standard Boc protection procedure
Alkylation (propyl group) Propyl halide or equivalent, DIPEA Ethanol RT to 70 °C 16 hours 80–90 Alkylation at 4-position of piperidine
Mechanochemical synthesis Milling with ethanol as liquid assistant Ethanol RT (milling) 70 minutes 88–90 Green chemistry approach
Purification Extraction, washing, drying Ethyl acetate Ambient - - Standard organic purification steps

Analytical Characterization and Research Findings

  • NMR Spectroscopy : ^1H NMR confirms the Boc group and propyl substitution on the piperidine ring. Chemical shifts for tert-butyl protons appear typically around 1.4 ppm, while methylene and methine protons of the piperidine ring and propyl group appear between 1.0–4.0 ppm.

  • Mass Spectrometry (UPLC/MS) : The molecular ion peak [M + H]^+ matches the expected molecular weight of this compound, confirming the molecular composition.

  • Purity : Purity levels above 95% are routinely achieved by chromatographic purification and crystallization.

Notes on Industrial and Research Applications

  • The Boc-protected piperidine derivatives, including this compound, serve as key intermediates in the synthesis of pharmacologically active compounds such as lacosamide and selective serotonin receptor antagonists.

  • The choice of Boc protection is favored due to its stability under various reaction conditions and ease of removal when needed.

  • Mechanochemical synthesis methods provide promising alternatives for greener and more sustainable production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds.

Biology

The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors.

Industry

The compound can be used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The piperidine ring may also play a role in binding to the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate" with structurally related carbamate and piperidine derivatives, emphasizing substituent effects, synthesis, and functional properties.

Structural Analogues with Piperidine Substitutions

  • tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate (): Substituent: Fluorine at the 4-position of the piperidine ring. Impact: The electronegative fluorine atom enhances metabolic stability and influences electronic properties. Applications: Fluorinated piperidines are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.
  • tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (): Substituent: Methoxycyclohexyl group instead of piperidine. Impact: The cyclohexyl scaffold introduces rigidity, reducing conformational flexibility compared to piperidine. The methoxy group increases polarity, which may alter binding kinetics in receptor-ligand interactions .

Thiazole- and Thiazin-Containing Carbamates

  • tert-Butyl Methyl(4-methyl-5-propionylthiazol-2-yl)carbamate (, Compound 7): Substituent: Thiazole ring with a propionyl group. Impact: The aromatic thiazole ring enables π-π stacking interactions in drug-receptor binding. Melting point: 97–99°C, indicating higher crystallinity compared to aliphatic piperidine derivatives . Synthesis: Prepared via MnO₂ oxidation, highlighting the use of oxidative conditions for carbonyl group introduction .
  • tert-Butyl (S)-(4-(5-((Cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (, Compound 5p): Substituent: Difluorophenyl-thiazin hybrid. Impact: The difluorophenyl group enhances metabolic resistance, while the thiazin ring provides a planar structure for target engagement. Yield: 97%, suggesting efficient synthetic routes for such hybrids .

Aliphatic and Heterocyclic Variants

  • tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (): Substituent: Aromatic aminophenyl group. Molecular weight: 264.36 g/mol, lower than piperidine-based analogs due to the absence of a heterocyclic ring .
  • tert-Butyl N-[(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (, PI-19416):

    • Substituent : Butyl-triazole-thiol group.
    • Impact : The triazole ring introduces hydrogen-bonding capacity, while the thiol group offers redox activity. Molecular weight: 286.39 g/mol, higher than the target compound due to the triazole moiety .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Data Source
This compound Piperidine 4-propyl, Boc-protected methyl ~269.37* High lipophilicity (estimated) N/A
tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate Piperidine 4-fluorine 247.29 Enhanced metabolic stability
tert-Butyl Methyl(4-methyl-5-propionylthiazol-2-yl)carbamate Thiazole Propionyl, methyl 284.35 Mp 97–99°C; oxidative synthesis
tert-Butyl (S)-(4-(5-((cyclopropylamino)methyl)-2,4-difluorophenyl)-...) Thiazin Difluorophenyl, cyclopropylamine 453.50 97% yield; BACE1 inhibitor candidate
tert-Butyl N-[(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate Triazole Butyl, thiol 286.39 Heterocyclic reactivity

*Estimated based on structural analogs.

Key Observations

Substituent Effects :

  • Lipophilicity : Piperidine derivatives with alkyl chains (e.g., propyl) exhibit higher logP values than fluorinated or aromatic analogs, impacting membrane permeability .
  • Synthetic Yields : Bulky substituents (e.g., trifluoroethyl in , Compound 5j) often reduce yields (22%) due to steric hindrance, whereas compact groups (e.g., cyclopropyl in 5p) achieve higher yields (97%) .

Fluorinated piperidines () are prioritized in CNS drug design, whereas aromatic variants () may target peripheral receptors .

Synthetic Strategies: Oxidation (MnO₂), alkylation, and protection/deprotection sequences are common for introducing diverse substituents .

Biological Activity

Tert-butyl ((4-propylpiperidin-4-yl)methyl)carbamate, often referred to as M4, is a compound of interest due to its potential neuroprotective effects and its role in modulating pathways associated with neurodegenerative diseases, particularly Alzheimer's disease (AD). This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

M4 exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymes : M4 acts as an inhibitor of β-secretase and acetylcholinesterase. The IC50 for β-secretase is reported to be 15.4 nM, while the Ki for acetylcholinesterase is 0.17 μM . These actions are crucial as they prevent the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of AD.
  • Reduction of Inflammatory Markers : In vitro studies have shown that M4 reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta (Aβ) peptides . This reduction indicates a potential anti-inflammatory effect that may help mitigate neuronal damage.

Efficacy in Cell Studies

M4 has been evaluated for its protective effects on astrocytes and neuronal cells:

  • Cell Viability : In studies where astrocytes were treated with Aβ1-42, the viability significantly decreased. However, co-treatment with M4 improved cell viability from 43.78% to 62.98%, suggesting a protective role against Aβ-induced toxicity .
  • Oxidative Stress Modulation : M4 demonstrated a moderate effect in reducing oxidative stress markers such as malondialdehyde (MDA) in scopolamine-induced models, although it was less effective than galantamine .

In Vivo Studies

Research involving animal models has provided insights into the in vivo efficacy of M4:

  • Scopolamine-Induced Models : In vivo studies indicated that while M4 showed some protective effects against oxidative stress and Aβ accumulation, it did not significantly outperform established treatments like galantamine . This discrepancy may be attributed to bioavailability issues within the brain.

Comparative Efficacy

The following table summarizes key findings from various studies regarding the biological activity of M4:

Study ReferenceMechanismIC50/Ki ValuesProtective Effect on AstrocytesIn Vivo Efficacy
β-secretase & Acetylcholinesterase InhibitionIC50 = 15.4 nM (β-secretase), Ki = 0.17 μM (AChE)Improved viability from 43.78% to 62.98%Limited compared to galantamine
Anti-inflammatory-Reduced TNF-α productionNo significant difference observed
Oxidative Stress Reduction-Increased cell viability under stress conditionsSimilar effects to galantamine

Case Studies

Several case studies have highlighted the potential applications of M4:

  • Neuroprotection in AD Models : Research has indicated that compounds like M4 can offer neuroprotection by targeting multiple pathways involved in AD pathology, thus providing a multimodal therapeutic approach .
  • Potential for Combination Therapy : Given its mechanism of action, M4 may be beneficial when used alongside other therapeutic agents targeting different aspects of AD progression.

Q & A

Basic: What are the common synthetic routes for tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate?

Methodological Answer:
The synthesis typically involves multi-step protection-deprotection strategies. A common route includes:

Condensation : Reacting a piperidine derivative with a propylating agent (e.g., propyl halide) under basic conditions (e.g., K₂CO₃) to introduce the propyl group at the 4-position of piperidine .

Carbamate Formation : Treating the intermediate with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or THF, using a catalyst like DMAP or triethylamine to protect the amine .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Key challenges include controlling regioselectivity during alkylation and minimizing Boc-group cleavage during workup .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc-protected amine, propyl chain integration, and piperidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, using programs like SHELXL for refinement .
  • HPLC : Purity assessment (>95% by area normalization) with C18 columns and UV detection .

Advanced: How to optimize reaction yield during synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) for coupling steps, as seen in analogous piperidine syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) for alkylation steps to enhance nucleophilicity .
  • Temperature Control : Low temperatures (0–5°C) during Boc protection to minimize side reactions .
  • Stoichiometry Adjustments : Using 1.2–1.5 equivalents of propylating agents to drive alkylation to completion .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) to identify shifts influenced by the propyl group .

Crystallographic Analysis : Resolve ambiguous NOE or coupling constants via single-crystal X-ray diffraction, refining with SHELXL .

Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent Boc-group hydrolysis .
  • Light Exposure : Protect from UV light using amber glass vials to avoid photodegradation .
  • Humidity Control : Use desiccants (silica gel) to minimize moisture-induced decomposition .

Advanced: What strategies mitigate side reactions during synthesis?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
  • Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for secondary amines) to avoid unwanted Boc cleavage .
  • Additive Use : Scavengers like molecular sieves to sequester water in condensation steps .

Basic: How to assess compound purity post-synthesis?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in water) with UV detection at 210–254 nm .
  • Melting Point Analysis : Compare observed mp with literature values (if available) .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) with ninhydrin staining for amine detection .

Advanced: How to evaluate the compound’s pharmacological activity?

Methodological Answer:

In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .

Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

Molecular Docking : Use AutoDock Vina to predict binding interactions with protein targets (e.g., piperidine-binding GPCRs) .

Advanced: How to address scaling challenges from lab to pilot scale?

Methodological Answer:

  • Continuous Flow Synthesis : Improve mixing efficiency and heat transfer for exothermic steps (e.g., alkylation) .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in DCM) to enhance yield during Boc deprotection .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

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